molecular formula C3H6N6O B2721019 Tetrazole-5-acetohydrazide CAS No. 1002104-07-5; 97096-16-7

Tetrazole-5-acetohydrazide

Cat. No.: B2721019
CAS No.: 1002104-07-5; 97096-16-7
M. Wt: 142.122
InChI Key: TWKUAKLZOIABHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazole-5-acetohydrazide (C₃H₆N₆O, MW 142.12) is a nitrogen-rich heterocyclic compound used primarily in pharmaceutical and materials research . It is synthesized via hydrazinolysis of ethyl tetrazole esters using hydrazine hydrate in ethanol or methanol, yielding white precipitates with >95% purity . Its applications include serving as a precursor for hydrazone and thiazolidinone derivatives, which are explored for antioxidant, anti-inflammatory, and antimicrobial activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-tetrazol-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKUAKLZOIABHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

Tetrazole derivatives, including tetrazole-5-acetohydrazide, have been extensively studied for their biological activities. The following table summarizes key pharmacological properties and findings related to tetrazole derivatives:

Activity Description Key Findings
Antibacterial Effective against various bacterial strainsCompounds exhibited activity against Escherichia coli, Staphylococcus aureus, and more .
Antifungal Inhibition of fungal growthCertain derivatives showed antifungal activity against Candida albicans .
Anticancer Potential as anticancer agentsSome derivatives demonstrated significant cytotoxicity against cancer cell lines such as HepG2 and A549 .
Anti-inflammatory Reduction of inflammation in animal modelsCompounds exhibited anti-inflammatory effects comparable to standard drugs .
Analgesic Pain relief properties evaluated in vivoCertain derivatives showed promising analgesic effects in pain models .
Antiviral Activity against viral infectionsSome compounds inhibited herpes simplex virus replication .

Antibacterial Activity

A study evaluated a series of tetrazole derivatives for their antibacterial properties. The results indicated that certain compounds exhibited significant inhibitory action against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

Research focused on the anticancer potential of tetrazole derivatives revealed that specific compounds could effectively inhibit the proliferation of liver and lung cancer cell lines. For instance, one derivative demonstrated an IC50 value of 4.2 μM against HepG2 cells, indicating strong cytotoxic activity .

Anti-inflammatory Effects

In vivo studies using carrageenan-induced edema models showed that several tetrazole derivatives significantly reduced inflammation, suggesting their potential as therapeutic agents for inflammatory conditions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Thiazole (in ) and benzoxazole (in ) groups enhance aromaticity, improving biological interaction but reducing aqueous solubility. Thioether linkages (in ) increase lipophilicity, favoring membrane permeability .

Reactivity and Functionalization

  • Hydrazide Reactivity: Tetrazole-5-acetohydrazide reacts with aromatic aldehydes to form hydrazones, which are further cyclized into thiazolidinones for antioxidant applications (e.g., compound S10 in ).
  • Thio Derivatives : Thioacetohydrazides (e.g., ) exhibit higher electrophilicity due to sulfur’s polarizability, enabling diverse nucleophilic additions .
  • Benzoxazole Hybrids : The benzoxazole-tetrazole hybrid (in ) shows enhanced thermal stability, making it suitable for high-energy material research .

Q & A

Q. What are the standard synthetic routes for Tetrazole-5-acetohydrazide, and what factors influence yield optimization?

this compound is typically synthesized via 1,3-dipolar cycloaddition of ethyl cyanoacetate with hydrazoic acid (HN3), followed by hydrolysis and functionalization. Yield optimization depends on reaction temperature (maintained below 50°C to avoid decomposition), stoichiometric ratios of reactants, and purification methods (e.g., recrystallization from ethanol/water mixtures). The use of potassium carbonate as a base in acetone for intermediate steps can improve reaction efficiency .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>14</sup>N) to confirm tetrazole ring protonation states and substituent positions .
  • X-ray crystallography (using SHELX programs for structure refinement) to resolve bond angles, torsion angles, and hydrogen-bonding networks .
  • FT-IR spectroscopy to identify N–H stretching (3100–3300 cm<sup>−1</sup>) and C=O vibrations (1680–1720 cm<sup>−1</sup>) .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound derivatives are explored as bioisosteres for carboxylic acids due to their metabolic stability and hydrogen-bonding capacity. Applications include angiotensin II receptor antagonists and antimicrobial agents. Hydrazide moieties enable further derivatization via Schiff base formation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

Contradictions in NMR or IR data often arise from tautomerism (1H/2H-tetrazole equilibria) or polymorphism. Strategies include:

  • Temperature-dependent NMR studies to observe tautomeric shifts.
  • Co-crystallization with heavy atoms (e.g., Ag<sup>+</sup>) to stabilize specific tautomers for X-ray analysis .
  • Computational modeling (DFT) to predict dominant tautomeric forms under varying conditions .

Q. What strategies are effective in mitigating thermal instability during the synthesis of high-energy this compound derivatives?

For energetic derivatives (e.g., trinitromethyltetrazoles):

  • Stepwise nitration : Introduce nitro groups sequentially at low temperatures (−10°C) to prevent uncontrolled exothermic reactions .
  • Inert atmosphere : Use argon or nitrogen to avoid oxidative decomposition.
  • Differential thermal analysis (DTA) : Monitor decomposition thresholds (typically >150°C) to establish safe handling protocols .

Q. How can computational methods predict reactivity and stability of this compound complexes?

Density Functional Theory (DFT) calculations assess:

  • Frontier molecular orbitals (HOMO/LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Bond dissociation energies (BDEs) for N–N and C–N bonds, correlating with thermal stability.
  • Molecular dynamics simulations to model solvent effects on tautomer equilibria .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the biological activity of this compound analogs?

  • Negative controls : Use unmodified tetrazole scaffolds to isolate hydrazide-specific effects.
  • Solvent controls : Account for DMSO/ethanol cytotoxicity in cell-based assays.
  • Isosteric replacements : Compare activity against carboxylate analogs to validate bioisosteric efficacy .

Q. How should researchers design kinetic studies for this compound reactions in acidic media?

  • pH-stat titration : Monitor hydrazide hydrolysis rates under controlled pH (1–3).
  • Stopped-flow UV-Vis : Track intermediate formation (e.g., azo compounds) in milliseconds.
  • Arrhenius plots : Calculate activation energies to elucidate reaction mechanisms .

Safety & Handling

Q. What safety protocols are recommended for handling this compound derivatives?

  • Personal protective equipment (PPE) : Use nitrile gloves and face shields to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to HN3 toxicity.
  • Storage : Keep derivatives in flame-resistant cabinets at <25°C, away from oxidizing agents .

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